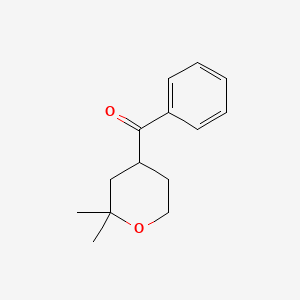

![molecular formula C8H17N5 B2816957 N-[amino(imino)methyl]azepane-1-carboximidamide CAS No. 79787-65-8](/img/structure/B2816957.png)

N-[amino(imino)methyl]azepane-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

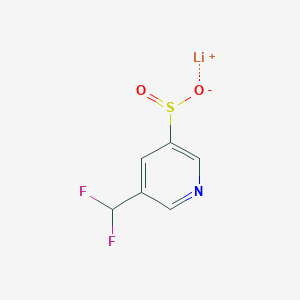

N-[amino(imino)methyl]azepane-1-carboximidamide is a chemical compound with the CAS Number: 79787-65-8 . Its IUPAC name is N-[1-azepanyl(imino)methyl]guanidine . The molecular weight of this compound is 183.26 .

Molecular Structure Analysis

The InChI code for N-[amino(imino)methyl]azepane-1-carboximidamide is 1S/C8H17N5/c9-7(10)12-8(11)13-5-3-1-2-4-6-13/h1-6H2,(H5,9,10,11,12) . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Antifibrinolytic Activity

Amino methyl cyclohexane carboxylic acid, an isomer of N-[amino(imino)methyl]azepane-1-carboximidamide, has been found to be a potent inhibitor of plasminogen activation. A preparation of the active isomer, AMCA, demonstrates significant antifibrinolytic properties, making it an effective agent in stopping bleeding caused by general or local fibrinolysis. This suggests a potential application in clinical settings where control of fibrinolysis is crucial (Andersson et al., 2009).

Antiepileptic Efficacy

The noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor antagonist properties of perampanel, a derivative, highlight its utility in managing drug-resistant partial-onset seizures. Clinical trials have demonstrated its effectiveness in improving seizure control, underscoring its significance as an adjunctive treatment in epilepsy management (French et al., 2012).

Anxiolytic Properties

Research into 1-aminocyclopropanecarboxylic acid, a ligand at strychnine-insensitive glycine receptors, suggests potential anxiolytic applications. This compound has shown to alter behavior in models designed to test anxiety, indicating a novel class of anxiolytics that differ from traditional benzodiazepines (Trullás et al., 1989).

NMDA Receptor Antagonist and Motor Cortex Plasticity

Amantadine, another derivative, acts as a low-affinity uncompetitive antagonist at NMDA receptors, influencing therapeutic brain concentrations in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its pharmacokinetics, including rapid brain tissue accumulation, suggest its utility in neurological conditions where modulation of glutamatergic neurotransmission is beneficial (Kornhuber et al., 1995).

Metabolic Studies and Analgesic Effects

Meptazinol, associated with N-[amino(imino)methyl]azepane-1-carboximidamide, has undergone metabolic studies to explore its analgesic properties. This research has provided insights into its metabolism, indicating pathways that may be relevant for developing new pain management strategies (Franklin et al., 1975).

Tumor Imaging with Modified Amino Acids

Studies using L-3-[iodine-123]-iodo-alpha-methyl-tyrosine (IMT) for tumor imaging in extracranial tumors demonstrate the potential of modified amino acids like N-[amino(imino)methyl]azepane-1-carboximidamide in diagnostic applications. This includes their uptake in brain tumors, offering a method to assess the biological activity and extent of neoplasms, thereby facilitating targeted therapeutic interventions (Jager et al., 1998).

Safety and Hazards

Propiedades

IUPAC Name |

N-(diaminomethylidene)azepane-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5/c9-7(10)12-8(11)13-5-3-1-2-4-6-13/h1-6H2,(H5,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYRTNOKXVQKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino(imino)methyl]azepane-1-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2816874.png)

![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)

![2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2816883.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2816887.png)

![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)